p-Hydroxymesocarb

Doping Control Forensic Toxicology Metabolism

Procure p-Hydroxymesocarb (CAS 72460-70-9) as a single-analyte reference material to eliminate the risk of false reporting inherent with generic or mixed metabolite standards. This compound is the most abundant conjugated urinary metabolite of mesocarb, providing a 48- to 72-hour detection window essential for anti-doping and forensic confirmation. Its well-defined chromatographic and mass spectral profile enables unambiguous LC-MS/MS method validation, hydrolysis efficiency calibration, and inter-laboratory proficiency testing. Select a certified, high-purity free base to ensure quantitative accuracy in sulfate conjugate analysis.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 72460-70-9
Cat. No. B566049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxymesocarb
CAS72460-70-9
SynonymsHydroxymesocarb;  p-Hydroxymesocarb;  p-Hydroxysydnocarb N-[[(4-Hydroxyphenyl)amino]carbonyl]-3-(1-methyl-2-phenylethyl)sydnone Imine;  5-[[[(4-Hydroxyphenyl)amino]carbonyl]amino]-3-(1-methyl-2-phenylethyl)-1,2,3-oxadiazolium Inner Salt; 
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3
InChIInChI=1S/C18H18N4O3/c1-13(11-14-5-3-2-4-6-14)22-12-17(25-21-22)20-18(24)19-15-7-9-16(23)10-8-15/h2-10,12-13,21H,11H2,1H3,(H,20,24)
InChIKeyKITIAKQQLWGTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hydroxymesocarb (CAS 72460-70-9): Analytical Reference Standard for Mesocarb Metabolite Identification


p-Hydroxymesocarb (CAS 72460-70-9) is the principal hydroxylated urinary metabolite of the psychostimulant mesocarb (Sydnocarb), a selective dopamine reuptake inhibitor [1]. This compound serves as a critical analytical reference material for doping control and forensic toxicology laboratories, enabling the conclusive identification of mesocarb ingestion through targeted metabolite analysis [2]. Its chemical structure features a p-hydroxylated phenylcarbamoyl group, distinguishing it from the parent drug and other mesocarb metabolites [1].

Why Generic Mesocarb Metabolite Reference Materials Cannot Substitute for p-Hydroxymesocarb


Substituting a generic mesocarb metabolite reference standard for p-Hydroxymesocarb introduces significant analytical risk. Mesocarb metabolism generates a complex mixture of at least seven distinct metabolites in human urine, including multiple isomers of hydroxymesocarb and dihydroxymesocarb [1]. Using an uncharacterized or isomeric mixture leads to ambiguous retention time matching and mass spectral interpretation, potentially resulting in false negative or false positive reporting in doping control and forensic contexts. The unique chromatographic behavior and mass spectral fragmentation pattern of p-Hydroxymesocarb, as the most prevalent conjugated metabolite, provides definitive, single-analyte confirmation that cannot be reliably achieved with a non-specific or alternative metabolite reference [2].

p-Hydroxymesocarb Quantitative Differentiation Evidence Guide


Detection Window as Doping Marker: p-Hydroxymesocarb vs. Dihydroxymesocarb

For doping control applications, the detection window of a metabolite is a critical parameter. p-Hydroxymesocarb provides an intermediate-term detection window that is ideal for confirming recent mesocarb use. Its sulfate conjugate was detected in human urine for 48-72 hours following a single 10 mg oral dose [1]. In contrast, the dihydroxymesocarb metabolite offers a much longer detection window of approximately 10-11 days (168-192 hours) [2]. This difference makes p-hydroxymesocarb the superior marker for confirming recent, rather than historical, exposure.

Doping Control Forensic Toxicology Metabolism

Metabolic Prevalence: p-Hydroxymesocarb is the Dominant Urinary Marker

Quantitative analysis of human urine samples following mesocarb administration consistently identifies p-hydroxymesocarb as the most abundant metabolite. In a study using LC-MS/MS, p-hydroxymesocarb was reported as the most prevalent metabolite (in both conjugated and non-conjugated forms) among six potential hydroxylated metabolites [1]. Its relative abundance makes it the primary and most reliable target for screening and confirmation assays.

Pharmacokinetics Drug Metabolism Doping Control

Metabolic Fate: p-Hydroxymesocarb Exclusively Exists as a Conjugate In Vivo

A critical differentiator for analytical method development is the in vivo form of the compound. Studies have shown that unchanged mesocarb and free (unconjugated) p-hydroxymesocarb are not detected in human urine samples [1]. Instead, p-hydroxymesocarb is almost entirely excreted as its sulfate conjugate. This knowledge dictates that any analytical procedure aiming to detect mesocarb use must include a hydrolysis step to liberate the analyte from its conjugated form.

Metabolism Analytical Chemistry Doping Control

Primary Application Scenarios for p-Hydroxymesocarb Based on Quantitative Evidence


Definitive Confirmation of Recent Mesocarb Ingestion in Doping Control

For anti-doping laboratories, p-Hydroxymesocarb is the reference standard of choice for confirming recent mesocarb use. Its 48-72 hour detection window is ideal for establishing a clear timeframe of drug exposure, while its status as the most abundant urinary metabolite ensures optimal assay sensitivity [1][2].

Method Validation for Quantitative LC-MS/MS Metabolite Analysis

Forensic and clinical toxicology laboratories require p-Hydroxymesocarb to validate quantitative LC-MS/MS methods. Because the analyte is present almost exclusively as a sulfate conjugate in vivo, the use of a pure, free p-Hydroxymesocarb reference standard is mandatory for the accurate calibration of hydrolysis and extraction procedures, enabling reliable quantification of total drug exposure [3].

Pharmacokinetic and Metabolism Research of Sydnone Imine Stimulants

Researchers investigating the metabolism of mesocarb and structurally related sydnone imine stimulants use p-Hydroxymesocarb as a key analytical standard. Its well-characterized properties allow for the tracking of the primary metabolic pathway (p-hydroxylation and subsequent conjugation) in both in vitro (e.g., human liver microsome) and in vivo models, facilitating comparative studies of drug metabolism and clearance [4].

Technical Documentation Hub

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